N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a benzo[d][1,3]dioxole moiety, a phenylureido group, and a thiazole carboxamide
Mechanism of Action
Target of Action
The primary target of this compound is the ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes .
Mode of Action
The compound acts as a modulator of ATP-binding cassette transporters . By interacting with these targets, it can influence the transport of molecules, potentially altering cellular functions .
Biochemical Pathways
These transporters are involved in numerous biological processes, including lipid transport and drug resistance .
Result of Action
Given its role as a modulator of atp-binding cassette transporters, it may influence the transport of various molecules, potentially leading to changes in cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with thiazole-4-carboxylic acid under specific conditions to form the thiazole carboxamide intermediate. This intermediate is subsequently coupled with a phenylurea derivative to yield the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted analogs with different functional groups.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide analogs: Compounds with similar structures but different substituents on the benzo[d][1,3]dioxole, phenylureido, or thiazole moieties.
Thiazole derivatives: Compounds containing the thiazole ring, which may exhibit similar chemical and biological properties.
Phenylurea derivatives: Compounds with the phenylurea group, known for their diverse biological activities.
Uniqueness
This compound stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c23-16(19-12-6-7-14-15(8-12)26-10-25-14)13-9-27-18(21-13)22-17(24)20-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPLRVUFIPIEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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